(1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)methanol is a chemical compound with the molecular formula C10H16N2OS and a molecular weight of 212.31 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)methanol can be achieved through several methods:
Reduction of a Corresponding Aldehyde: This method involves the reduction of an aldehyde precursor using reducing agents such as sodium borohydride or lithium aluminum hydride.
Reductive Amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.
Coupling Reactions: This method involves the coupling of a thiazole derivative with a pyrrolidine derivative under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
(1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles depending on the desired substitution reaction.
Major Products Formed
The major products formed from the reactions of this compound include corresponding ketones, carboxylic acids, alcohols, and amines.
Scientific Research Applications
(1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its effects on specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
(1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)propanol: Similar structure but with a propanol group instead of a methanol group.
Uniqueness
(1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)methanol is unique due to its specific combination of a thiazole ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Biological Activity
(1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)methanol is a compound that incorporates a pyrrolidine structure and a thiazole moiety, which are known for their biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure includes:
- A pyrrolidine ring which contributes to its biological interactions.
- A thiazole ring that is often linked to various pharmacological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for similar compounds range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Compound | MIC (mg/mL) | Activity |
---|---|---|
Thiazole derivative 1 | 0.0039 | Strong against S. aureus |
Thiazole derivative 2 | 0.025 | Moderate against E. coli |
2. Antitumor Activity
Thiazole-containing compounds have been investigated for their antitumor properties. Studies show that certain thiazole derivatives can induce apoptosis in cancer cells, with IC50 values indicating effective cytotoxicity. For example, one study reported IC50 values as low as 1.61 µg/mL against specific cancer cell lines .
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Thiazole derivative A | Jurkat | 1.61 |
Thiazole derivative B | A-431 | 1.98 |
3. Neuroprotective Effects
Pyrrolidine derivatives have been noted for their neuroprotective effects, particularly in models of neurodegenerative diseases. The mechanism involves modulation of neurotransmitter levels and reduction of oxidative stress .
The biological activities of this compound can be attributed to several mechanisms:
Antimicrobial Mechanism
The thiazole moiety enhances the interaction with bacterial membranes, leading to increased permeability and cell death.
Antitumor Mechanism
The compound may exert its anticancer effects through:
- Induction of apoptosis via mitochondrial pathways.
- Inhibition of specific kinases involved in cancer cell proliferation.
Neuroprotective Mechanism
It may protect neuronal cells by:
- Reducing reactive oxygen species (ROS).
- Enhancing the expression of neurotrophic factors.
Case Studies
Several studies have highlighted the efficacy of thiazole and pyrrolidine derivatives in various therapeutic applications:
- Antimicrobial Study : A study evaluated a series of thiazole derivatives against clinical strains of bacteria, demonstrating potent activity with low MIC values .
- Antitumor Research : In vitro studies on pyrrolidine-thiazole hybrids showed significant cytotoxicity against multiple cancer cell lines, with detailed structure–activity relationship (SAR) analyses confirming the importance of specific substituents on the thiazole ring for enhanced activity .
- Neuroprotection : Experimental models demonstrated that thiazole derivatives could significantly reduce neuronal death induced by oxidative stress, suggesting potential for treating neurodegenerative disorders .
Properties
IUPAC Name |
[1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-8-11-9(7-14-8)5-12-4-2-3-10(12)6-13/h7,10,13H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECVMWMUENXEDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCCC2CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.